2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives .
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide is unique due to its specific functional groups and their positions on the indole ring. These modifications can lead to distinct biological activities and potential therapeutic applications compared to other indole derivatives .
Properties
Molecular Formula |
C22H21ClN4O2 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(6-chloroindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H21ClN4O2/c1-15(28)25-19-3-2-4-20-18(19)8-11-27(20)14-22(29)24-9-12-26-10-7-16-5-6-17(23)13-21(16)26/h2-8,10-11,13H,9,12,14H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
FSIIOZQFRVEHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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